molecular formula C52H88N22O17 B034927 Myelin Basic Protein (1-11) CAS No. 106128-98-7

Myelin Basic Protein (1-11)

Cat. No.: B034927
CAS No.: 106128-98-7
M. Wt: 1293.4 g/mol
InChI Key: FFJQRTSMYDMULO-DAHMAOPXSA-N
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Description

The compound Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH is a peptide consisting of a sequence of amino acids: acetylated alanine, serine, glutamine, lysine, arginine, proline, serine, glutamine, arginine, histidine, and glycine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH: has several scientific research applications:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of peptides in cellular processes and signaling pathways.

    Medicine: Exploring potential therapeutic uses, such as in drug development for targeting specific proteins or pathways.

    Industry: Utilizing peptides in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH involves its interaction with specific molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the peptide’s sequence and structure, which determine its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH lies in its specific sequence, which determines its biological function and potential applications. The presence of specific amino acids like arginine and lysine can influence its binding properties and interactions with other molecules.

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N22O17/c1-26(65-27(2)77)41(82)72-35(23-75)47(88)68-31(12-14-38(54)78)45(86)66-29(8-3-4-16-53)43(84)70-33(10-6-18-62-52(58)59)50(91)74-19-7-11-37(74)49(90)73-36(24-76)48(89)69-32(13-15-39(55)79)46(87)67-30(9-5-17-61-51(56)57)44(85)71-34(20-28-21-60-25-64-28)42(83)63-22-40(80)81/h21,25-26,29-37,75-76H,3-20,22-24,53H2,1-2H3,(H2,54,78)(H2,55,79)(H,60,64)(H,63,83)(H,65,77)(H,66,86)(H,67,87)(H,68,88)(H,69,89)(H,70,84)(H,71,85)(H,72,82)(H,73,90)(H,80,81)(H4,56,57,61)(H4,58,59,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJQRTSMYDMULO-DAHMAOPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N22O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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